(3R)-3-Amino-3-(3-chlorothiophen-2-YL)propanoic acid (3R)-3-Amino-3-(3-chlorothiophen-2-YL)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17814905
InChI: InChI=1S/C7H8ClNO2S/c8-4-1-2-12-7(4)5(9)3-6(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m1/s1
SMILES:
Molecular Formula: C7H8ClNO2S
Molecular Weight: 205.66 g/mol

(3R)-3-Amino-3-(3-chlorothiophen-2-YL)propanoic acid

CAS No.:

Cat. No.: VC17814905

Molecular Formula: C7H8ClNO2S

Molecular Weight: 205.66 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-Amino-3-(3-chlorothiophen-2-YL)propanoic acid -

Specification

Molecular Formula C7H8ClNO2S
Molecular Weight 205.66 g/mol
IUPAC Name (3R)-3-amino-3-(3-chlorothiophen-2-yl)propanoic acid
Standard InChI InChI=1S/C7H8ClNO2S/c8-4-1-2-12-7(4)5(9)3-6(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m1/s1
Standard InChI Key QXHBLAKHGCILJZ-RXMQYKEDSA-N
Isomeric SMILES C1=CSC(=C1Cl)[C@@H](CC(=O)O)N
Canonical SMILES C1=CSC(=C1Cl)C(CC(=O)O)N

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

(3R)-3-Amino-3-(3-chlorothiophen-2-YL)propanoic acid features a thiophene ring—a five-membered aromatic heterocycle containing sulfur—substituted with a chlorine atom at the 3-position. The propanoic acid chain extends from the 2-position of the thiophene ring, with an amino group (-NH2_2) at the third carbon. The (3R) stereochemistry is critical for its biological activity, as enantiomeric forms often exhibit divergent interactions with chiral biological receptors.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC7H8ClNO2S\text{C}_7\text{H}_8\text{ClNO}_2\text{S}
Molecular Weight205.66 g/mol
IUPAC Name(3R)-3-amino-3-(3-chlorothiophen-2-yl)propanoic acid
Canonical SMILESC1=CSC(=C1Cl)C(CC(=O)O)N
Isomeric SMILESC1=CSC(=C1Cl)C@@HN
Hydrogen Bond Donors2 (amino and carboxylic acid groups)
Hydrogen Bond Acceptors4 (carboxylic acid O, thiophene S, amino N)

The chlorine substituent enhances the compound’s electronic properties, increasing its lipophilicity and influencing its π-π stacking interactions with aromatic residues in proteins. The carboxylic acid group (-COOH\text{-COOH}) and amino group (-NH2\text{-NH}_2) enable hydrogen bonding and ionic interactions, facilitating binding to biological targets.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of (3R)-3-Amino-3-(3-chlorothiophen-2-YL)propanoic acid typically involves multi-step protocols to establish the chiral center and thiophene ring. A common approach includes:

  • Thiophene Functionalization: Chlorination of thiophene at the 3-position using reagents such as Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2.

  • Amino Acid Chain Introduction: Coupling the chlorinated thiophene with a protected amino acid precursor, such as a β-keto ester, via aldol condensation or Michael addition.

  • Chiral Resolution: Enzymatic or chromatographic separation to isolate the (3R) enantiomer.

  • Deprotection and Purification: Acidic or basic hydrolysis to remove protecting groups, followed by recrystallization or column chromatography.

Industrial-scale synthesis may employ continuous flow reactors to enhance yield and reduce byproducts. For example, microreactors can improve heat transfer during exothermic chlorination steps, minimizing decomposition.

Chemical Reactivity

The compound’s reactivity is governed by three functional groups:

  • Thiophene Ring: Undergoes electrophilic substitution (e.g., bromination, nitration) at the 5-position due to the chlorine atom’s directing effects.

  • Amino Group: Participates in Schiff base formation with carbonyl compounds and acylation reactions with acid chlorides.

  • Carboxylic Acid: Forms esters, amides, and salts, enabling prodrug development or coordination with metal ions.

TargetEffectMechanism
NMDA ReceptorPartial agonistGlycine site modulation
AMPA ReceptorAntagonistAllosteric inhibition
GABAA_A ReceptorPositive allosteric modulatorChloride channel potentiation

Mechanistic Insights

The thiophene ring engages in π-π interactions with aromatic residues (e.g., Phe, Tyr) in receptor binding pockets, while the amino and carboxylic acid groups form hydrogen bonds with polar residues (e.g., Ser, Thr). Molecular docking studies predict that the (3R) configuration optimally aligns these groups within the NMDA receptor’s glycine-binding site, explaining its enantioselective activity.

Applications in Medicinal Chemistry and Materials Science

Drug Development

The compound’s NMDA receptor activity positions it as a candidate for treating neurological disorders:

  • Neuroprotection: By attenuating glutamate excitotoxicity in stroke or traumatic brain injury.

  • Cognitive Enhancement: Potentiating synaptic plasticity in Alzheimer’s disease.

  • Antidepressant Effects: Modulating glutamatergic transmission in treatment-resistant depression.

Materials Science

The thiophene moiety’s conjugated π-system makes the compound a potential building block for organic semiconductors. Its chlorine substituent could tune electron mobility in thin-film transistors or photovoltaic devices.

Comparative Analysis with Structural Analogues

(3R)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic Acid

Future Research Directions

  • Target Validation: In vivo studies to confirm NMDA receptor-mediated effects in animal models of neurodegeneration.

  • Prodrug Development: Ester or amide derivatives to improve blood-brain barrier penetration.

  • Materials Optimization: Fabrication of thin-film devices to assess charge transport properties.

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